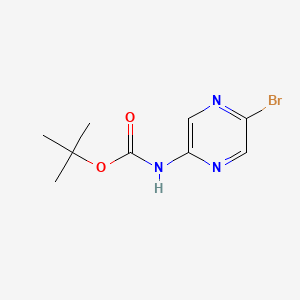

tert-Butyl (5-bromopyrazin-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-bromopyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYUSBALYDXDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657364 | |

| Record name | tert-Butyl (5-bromopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-79-4 | |

| Record name | tert-Butyl (5-bromopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (5-bromopyrazin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key intermediate in pharmaceutical and organic synthesis. The document outlines the detailed experimental procedure, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a valuable building block in the development of novel therapeutic agents. Its pyrazine core is a prevalent motif in medicinal chemistry, and the presence of a bromine atom and a Boc-protected amine allows for diverse downstream functionalization through cross-coupling reactions and deprotection/acylation strategies, respectively. This guide details a common and effective method for its preparation from 2-amino-5-bromopyrazine.

Synthetic Pathway

The synthesis involves the protection of the primary amine of 2-amino-5-bromopyrazine with a tert-butoxycarbonyl (Boc) group. This reaction is typically facilitated by di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on their specific laboratory setup and desired scale.

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl (5-bromopyrazin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-bromopyrazin-2-yl)carbamate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrazine ring substituted with a bromine atom and a Boc-protected amine, offers versatile handles for chemical modification. The pyrazine core is a prevalent scaffold in numerous biologically active compounds, valued for its unique electronic properties and ability to participate in hydrogen bonding. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and synthetic applications of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for predicting the properties of its derivatives. The available data for this compound is summarized below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN₃O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 274.11 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | 98% | --INVALID-LINK-- |

| Predicted Boiling Point | 295.2 ± 40.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.513 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | 10.75 ± 0.70 | --INVALID-LINK-- |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | --INVALID-LINK-- |

Experimental Protocols

The synthetic utility of this compound lies in the strategic manipulation of its functional groups. Below are detailed protocols for its synthesis and subsequent key transformations that are fundamental in drug development workflows.

Synthesis of this compound

This protocol describes the Boc-protection of 2-amino-5-bromopyrazine.

Materials:

-

5-bromopyrazin-2-amine

-

Di-tert-butyl carbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

At 0 °C, to a solution of 5-bromopyrazin-2-amine (1 equivalent) in CH₂Cl₂ (approx. 2.4 mL per mmol of amine), add 4-DMAP (0.1 equivalents).

-

Still at 0 °C, add a solution of di-tert-butyl carbonate (1 equivalent) in CH₂Cl₂ dropwise.

-

Allow the mixture to warm to room temperature and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the solution with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:2 ratio) to obtain the final product as a white solid.[1]

Palladium-Catalyzed Cross-Coupling Reactions (General Protocol)

The bromine atom on the pyrazine ring serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Suzuki-Miyaura Coupling (General Protocol): This reaction is used to form a carbon-carbon bond between the pyrazine ring and various aryl or heteroaryl groups.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1 equivalent), the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Stir the reaction mixture at 90 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[2]

Boc-Deprotection (General Protocol)

Removal of the Boc protecting group is a common step to liberate the free amine, which can then be used in subsequent reactions.

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

-

An appropriate solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve the Boc-protected substrate in a suitable solvent.

-

Add the acidic reagent (e.g., TFA or HCl in dioxane) at the specified temperature (often room temperature).

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

-

The deprotected amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and isolated by filtration.[3][4][5]

Synthetic Utility and Logical Relationships

The synthetic utility of this compound is best visualized as a workflow. The Boc-protected amine and the bromine atom provide orthogonal synthetic handles for a variety of transformations.

Caption: Synthetic workflow for this compound.

This compound serves as a versatile starting material. The bromine atom can be functionalized via palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, leading to a library of diverse pyrazine derivatives. Subsequently, or alternatively, the Boc-protecting group on the amine can be removed under acidic conditions to yield 2-amino-5-substituted-pyrazines, which are themselves valuable intermediates for further synthetic transformations.

Application in Drug Discovery: A Conceptual Workflow

While this compound is a valuable building block, its direct lineage to a marketed drug is not always explicitly detailed. However, its core, 2-aminopyrazine, is a known starting material for the antiviral drug Favipiravir. The following diagram illustrates a conceptual workflow of how a compound like this compound fits into a drug discovery paradigm, leading to a functionalized pyrazine core that is central to drugs like Favipiravir.

Caption: Conceptual workflow from a building block to an Active Pharmaceutical Ingredient.

This conceptual pathway highlights the journey from a protected, functionalized starting material to a core structure that is then elaborated into a final active pharmaceutical ingredient (API). The initial steps involve the deprotection of the amine and subsequent modification or removal of the bromine to arrive at the versatile 2-aminopyrazine core. This core is then subjected to a multi-step synthesis to yield the final drug, such as Favipiravir.[1][6][7][8][9] This illustrates the critical role of well-designed building blocks in streamlining the synthesis of complex and important pharmaceutical agents.

References

- 1. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. nbinno.com [nbinno.com]

- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 8. researchgate.net [researchgate.net]

- 9. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (5-bromopyrazin-2-yl)carbamate (CAS 914349-79-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (5-bromopyrazin-2-yl)carbamate, a key building block in modern organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and includes relevant safety information.

Core Compound Properties

This compound is a stable, solid organic compound.[1] Its structure incorporates a pyrazine ring, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine.[2] This combination of functional groups makes it a valuable intermediate for introducing the pyrazinyl moiety in the synthesis of more complex molecules.[3]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 914349-79-4 | [1] |

| Molecular Formula | C₉H₁₂BrN₃O₂ | [1] |

| Molecular Weight | 274.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 2-8°C, under inert gas | [3][4] |

| InChI Key | PNYUSBALYDXDRK-UHFFFAOYSA-N | [1] |

Precursor Properties: 2-Amino-5-bromopyrazine

The direct precursor for the synthesis of the title compound is 2-amino-5-bromopyrazine. Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 59489-71-3 | [5] |

| Molecular Formula | C₄H₄BrN₃ | [] |

| Molecular Weight | 174.00 g/mol | [] |

| Appearance | Solid | [7] |

| Melting Point | 113-117 °C | [7] |

| Boiling Point | 274.2 °C at 760 mmHg | [] |

| Purity | Typically ≥97% | [][7] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the protection of the primary amine of 2-amino-5-bromopyrazine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group.

Synthesis of 2-Amino-5-bromopyrazine (Precursor)

Methodology: This protocol describes the bromination of 2-aminopyrazine.

-

Reagents: 2-Aminopyrazine (15.0 g, 157 mmol), N-bromosuccinimide (NBS) (28.2 g, 159 mmol), Dichloromethane (CH₂Cl₂) (900 mL), Silica gel, Celite.[5]

-

Procedure:

-

Dissolve 2-aminopyrazine in dichloromethane in a suitable reaction vessel.[5]

-

Add N-bromosuccinimide to the solution.[5]

-

Stir the reaction mixture at room temperature for 3.5 hours.[5]

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture through Celite.[5]

-

Add silica gel to the filtrate and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography using 30% ethyl acetate/hexane as the eluent.[5]

-

-

Yield: 22.09 g (81.5%).[5]

-

Characterization (¹H NMR, 300 MHz, CDCl₃): δ 8.09 (d, J = 1.4 Hz, 1H), 7.77 (d, J = 1.7 Hz, 1H), 4.30-4.78 (br s, 2H).[5]

-

Characterization (Mass Spectrum, APCI+): m/z: 174 ([M+H]⁺).[5]

Synthesis of this compound

Methodology: This protocol details the Boc-protection of 2-amino-5-bromopyrazine.

-

Reagents: 5-bromo-2-pyrazinamine (5736.8 mg, 32.97 mmol), Dichloromethane (CH₂Cl₂) (80 mL), 4-Dimethylaminopyridine (DMAP) (403.2 mg, 3.30 mmol), Di-tert-butyl dicarbonate (Boc₂O) (11.4 mL, 3.30 mmol), Brine, Sodium sulfate (Na₂SO₄).[3]

-

Procedure:

-

Dissolve 5-bromo-2-pyrazinamine in dichloromethane in a reaction vessel and cool to 0 °C.[3]

-

Add 4-DMAP to the solution.[3]

-

At 0 °C, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.[3]

-

Allow the mixture to warm to room temperature and stir.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, wash the solution with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[3]

-

Purify the crude product via silica gel column chromatography using ethyl acetate/petroleum ether (1/2) as the eluent.[3]

-

-

Yield: 7250.4 mg (80.2%).[3]

-

Product: White solid.[3]

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Synthetic workflow from starting material to final product.

Caption: Step-by-step chemical reaction scheme.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4]

Recommended Safety Precautions

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area.[4] Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[8]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Consult a physician.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place at 2-8°C.[3][4]

This document is intended to provide comprehensive technical information and is not a substitute for a formal safety data sheet (SDS). Always refer to the latest SDS from the supplier before handling this chemical.

References

- 1. (5-BROMOPYRAZIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER [cymitquimica.com]

- 2. This compound | 914349-79-4 | Benchchem [benchchem.com]

- 3. (5-BROMOPYRAZIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. aaronchem.com [aaronchem.com]

- 5. 2-Amino-5-bromopyrazine | 59489-71-3 [chemicalbook.com]

- 7. 2-Amino-5-bromopyrazine 97 59489-71-3 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Bromopyrazine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromopyrazine moiety, a halogenated six-membered nitrogen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties, synthetic versatility, and ability to participate in various biological interactions have established it as a privileged scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the bromopyrazine core, detailing its role in anticancer, anti-inflammatory, and antimicrobial agents, and elucidating the underlying mechanisms of action.

Physicochemical Properties and Synthetic Versatility

The presence of a bromine atom on the pyrazine ring significantly influences its physicochemical properties. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the pyrazine ring creates a unique electronic distribution, making the moiety susceptible to nucleophilic substitution and cross-coupling reactions. This reactivity is a key asset for medicinal chemists, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize drug candidates.[1]

A common synthetic route to functionalized bromopyrazine derivatives is the Suzuki cross-coupling reaction, where the bromine atom is replaced with various aryl or heteroaryl groups. This method offers a powerful tool for creating libraries of diverse compounds for biological screening.[2]

Biological Activities and Therapeutic Applications

The bromopyrazine scaffold is a constituent of numerous biologically active molecules with a wide range of therapeutic applications.

Anticancer Activity

Bromopyrazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation, such as Aurora kinases and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers.[3] Bromopyrazine-containing compounds, particularly imidazo[1,2-a]pyrazine derivatives, have been identified as potent inhibitors of Aurora kinases.[4] For instance, a series of imidazo[1,2-a]pyrazine derivatives have shown significant anticancer activity against various cancer cell lines, with IC50 values in the low micromolar range.[1]

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition: The p38/MK-2 signaling pathway is involved in inflammatory responses and cancer progression.[5][6] Novel aminopyrazine derivatives have been designed and synthesized as MK-2 inhibitors, demonstrating low micromolar to sub-micromolar IC50 values and activity in suppressing TNFα production.[7]

Quantitative Data on Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrazine | Compound 12b | Hep-2 | 11 | [1] |

| Imidazo[1,2-a]pyrazine | Compound 12b | HepG2 | 13 | [1] |

| Imidazo[1,2-a]pyrazine | Compound 12b | MCF-7 | 11 | [1] |

| Imidazo[1,2-a]pyrazine | Compound 12b | A375 | 11 | [1] |

| Chalcone-pyrazine | Compound 49 | A549 | 0.13 | [8] |

| Chalcone-pyrazine | Compound 49 | Colo-205 | 0.19 | [8] |

| Chalcone-pyrazine | Compound 50 | MCF-7 | 0.18 | [8] |

| Chalcone-pyrazine | Compound 51 | MCF-7 | 0.012 | [8] |

| Chalcone-pyrazine | Compound 51 | A549 | 0.045 | [8] |

| Chalcone-pyrazine | Compound 51 | DU-145 | 0.33 | [8] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Bromopyrazine derivatives have shown promise in this area, particularly as inhibitors of bacterial DNA gyrase.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. Its inhibition leads to bacterial cell death.[9] Pyrazine carboxamides have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. One such derivative, 5d , exhibited potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL.[2]

Quantitative Data on Antimicrobial Activity

| Compound Class | Derivative | Microorganism | MIC | Reference |

| Pyrazine carboxamide | 5d | XDR S. Typhi | 6.25 mg/mL | [2] |

| Pyrazine carboxamide | 5c | XDR S. Typhi | 12.5 mg/mL | [2] |

| Pyrazine carboxamide | 5b | XDR S. Typhi | 25 mg/mL | [2] |

| Pyrazine carboxamide | 5a | XDR S. Typhi | 50 mg/mL | [2] |

| 3-Aminopyrazine-2-carboxamide | 12 (octylamide) | M. kansasii | 25 µg/mL | [10] |

| 3-Aminopyrazine-2-carboxamide | 11 (heptylamide) | M. kansasii | 50 µg/mL | [10] |

| 3-Aminopyrazine-2-carboxamide | 10 (hexylamide) | M. kansasii | 100 µg/mL | [10] |

| 3-Aminopyrazine-2-carboxamide | 20 (4-CF3-phenyl) | M. smegmatis | 31.25 µg/mL | [10] |

Signaling Pathways and Mechanisms of Action

The biological effects of bromopyrazine derivatives are mediated through their interaction with specific signaling pathways.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition by bromopyrazine derivatives disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of Aurora Kinase by Bromopyrazine Derivatives.

MK-2 Signaling Pathway

The p38 MAPK/MK-2 pathway plays a critical role in inflammation and cell survival. Bromopyrazine-based inhibitors block this pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNFα.

Caption: Inhibition of the MK-2 Signaling Pathway.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a key enzyme in DNA replication. Bromopyrazine derivatives can bind to the ATP-binding site of the GyrB subunit, inhibiting its ATPase activity and preventing DNA supercoiling, ultimately leading to bacterial cell death.

Caption: Mechanism of DNA Gyrase Inhibition.

Experimental Protocols

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

This protocol describes the synthesis of a bromopyrazine carboxamide intermediate.[2]

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 4-bromo-3-methylaniline (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).

-

Cool the reaction mixture to 0 °C.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir the reaction at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[11]

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the bromopyrazine derivative and a vehicle control (e.g., DMSO).

-

Incubate the plate for 48 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Experimental Workflow for the MTT Assay.

Conclusion

The bromopyrazine moiety represents a highly versatile and valuable scaffold in the field of drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of potent and selective inhibitors targeting key biological pathways implicated in cancer, inflammation, and infectious diseases. The continued exploration of the chemical space around the bromopyrazine core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) as Treatment for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assayquant.com [assayquant.com]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

The Versatile Building Block: A Technical Guide to tert-Butyl (5-bromopyrazin-2-yl)carbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged core structure, integral to the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to engage in key biological interactions have made it a focal point in the design of novel drugs.[1] Among the various functionalized pyrazine building blocks, tert-butyl (5-bromopyrazin-2-yl)carbamate has emerged as a particularly valuable and versatile intermediate. This technical guide delves into the core applications of this compound, providing a comprehensive overview of its synthesis, reactivity, and its role in the generation of potent kinase inhibitors and other bioactive molecules.

The strategic placement of a bromine atom and a Boc-protected amine on the pyrazine ring makes this compound an ideal starting material for library synthesis and lead optimization.[2] The bromine at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.[2] Concurrently, the tert-butoxycarbonyl (Boc) protecting group on the 2-amino group allows for the selective functionalization of the pyrazine core before its removal to unmask a nucleophilic amine for subsequent reactions, such as amide bond formation.[2] This "protect-react-deprotect" strategy is a cornerstone in the synthesis of many complex, biologically active molecules.[2]

This guide will explore the synthesis of derivatives from this compound, present quantitative data on their biological activity, provide detailed experimental protocols, and visualize key concepts through diagrams to offer a practical resource for researchers in the field of drug discovery.

Core Applications in Kinase Inhibitor Synthesis

The 2-aminopyrazine moiety is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[3] this compound provides a direct route to a variety of substituted 2-aminopyrazines, making it a key building block for targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Tropomyosin receptor kinase (Trk) family, particularly TrkA, is a significant target in oncology and pain management.[4] The synthesis of pyrazine-based TrkA inhibitors often utilizes intermediates structurally related to this compound. The general synthetic strategy involves a Suzuki coupling to introduce a substituent at the 5-position of the pyrazine ring, followed by deprotection of the amine and subsequent reaction to build the final inhibitor.[4]

A representative synthetic workflow for the generation of TrkA inhibitors is depicted below.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 2. This compound | 914349-79-4 | Benchchem [benchchem.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of novel pyrazine derivatives from tert-Butyl (5-bromopyrazin-2-yl)carbamate

An In-Depth Technical Guide to the Synthesis of Novel Pyrazine Derivatives from tert-Butyl (5-bromopyrazin-2-yl)carbamate

Introduction

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic and structural properties make them privileged scaffolds in drug discovery, with applications ranging from anticancer and antiviral to antidiabetic medications.[1] The starting material, this compound, is a highly versatile building block for creating diverse libraries of pyrazine compounds. The presence of a bromine atom at the 5-position allows for a wide array of cross-coupling reactions, while the Boc-protected amine at the 2-position offers a handle for further functionalization or can be deprotected to yield the primary amine.[2][3] This guide details key synthetic strategies for transforming this starting material into novel derivatives, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Core Synthetic Strategies

The primary site of reaction on this compound is the carbon-bromine bond. This bond is amenable to several powerful transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

Caption: Key synthetic pathways from the starting material.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester derivative.[4][5] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[6]

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand (mol%) | Boronic Acid (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |

| Pd(PPh₃)₄ (5) | - | 1.2 | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 12-24 | 75-90 |

| Pd(OAc)₂ (2) | PPh₃ (4) | 1.2 | K₂CO₃ (2.0) | ACN/H₂O | 80 | 12 | 80-95 |

| Pd₂(dba)₃ (2) | SPhos (4) | 1.5 | K₃PO₄ (3.0) | Toluene | 110 | 16 | 85-98 |

| PdCl₂(dppf) (3) | - | 1.3 | Cs₂CO₃ (2.0) | DMF | 90 | 12-18 | 70-90 |

Note: Yields are representative and highly dependent on the specific boronic acid used.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Inerting: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and ligand if required. Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water, 5 mL) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.[5]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-substituted pyrazine derivative.[4]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] It allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, providing access to 5-amino-pyrazine derivatives.[8] The choice of ligand is critical for high efficiency.[9]

Quantitative Data Summary: Buchwald-Hartwig Amination

| Catalyst (mol%) | Ligand (mol%) | Amine (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |

| Pd₂(dba)₃ (2) | BINAP (4) | 1.2 | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-90 |

| Pd(OAc)₂ (2) | XPhos (4) | 1.2 | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 75-95 |

| Pd(OAc)₂ (1) | RuPhos (2) | 1.5 | Cs₂CO₃ (2.0) | t-BuOH | 100 | 18 | 80-95 |

| Pd₂(dba)₃ (2) | BrettPhos (4) | 1.2 | LHMDS (1.5) | THF | 65 | 12-24 | 65-85 |

Note: Stronger bases like NaOtBu are common, but carbonate or phosphate bases can be used with appropriate ligands. Yields vary with the amine's steric hindrance.

Experimental Protocol: General Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

-

Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 100 °C) for 12-24 hours.[10]

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the desired N-aryl pyrazine product.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[11] This reaction typically requires a dual catalyst system of palladium and a copper(I) salt.[11] It provides a direct route to 5-alkynyl pyrazine derivatives, which are valuable intermediates for further transformations.

Quantitative Data Summary: Sonogashira Coupling

| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Alkyne (equiv.) | Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |

| Pd(PPh₃)₄ (2-5) | CuI (5-10) | 1.2 | Et₃N or DIPEA | THF or DMF | 25-60 | 2-12 | 70-95 |

| PdCl₂(PPh₃)₂ (2) | CuI (4) | 1.1 | Et₃N | Toluene | 80 | 6 | 75-90 |

| Pd(OAc)₂ (2) / DPEPhos (4) | - | 1.5 | Cs₂CO₃ | DMSO | 80 | 24 | 60-85* |

*Copper-free conditions are possible but may require specific ligands and longer reaction times.[12]

Experimental Protocol: General Sonogashira Coupling

-

Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

-

Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) followed by the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature to 60 °C). Monitor the reaction by TLC. The reaction is often complete within a few hours.[13]

-

Work-up: Once complete, filter the reaction mixture through Celite to remove the catalysts. Rinse the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the 5-alkynyl pyrazine.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the electron-deficient nature of the pyrazine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions.[14] This pathway is more common with highly activated rings or stronger nucleophiles (e.g., alkoxides, thiolates). The reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination sequence via a Meisenheimer complex.[14][15]

General Conditions for SNAr:

-

Nucleophiles: RO⁻, RS⁻, R₂N⁻ (strong nucleophiles)

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

-

Temperature: Often requires elevated temperatures (60-150 °C)

-

Base: A base (e.g., K₂CO₃, NaH) is often required to generate the nucleophile in situ.[16]

Experimental Protocol: Representative SNAr with a Thiol

-

Setup: To a round-bottom flask, add the desired thiol (1.5 mmol, 1.5 equiv.) and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) in a polar aprotic solvent like DMF (5 mL).

-

Reagent Addition: Stir the mixture for 15 minutes at room temperature, then add this compound (1.0 mmol, 1.0 equiv.).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Caption: General experimental workflow for synthesis and purification.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 914349-79-4 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]

- 13. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

reactivity of the bromine atom in tert-Butyl (5-bromopyrazin-2-yl)carbamate

An In-depth Technical Guide to the Reactivity of the Bromine Atom in tert-Butyl (5-bromopyrazin-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, a key intermediate in the synthesis of complex nitrogen-containing heterocycles for pharmaceutical and materials science applications. The document details the substrate's utility in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. For each reaction, this guide presents representative quantitative data, detailed experimental protocols, and visualizations of catalytic cycles and workflows to facilitate practical application in a research and development setting.

Introduction and Reactivity Profile

This compound is a versatile heterocyclic building block featuring a pyrazine core functionalized with a bromine atom at the C5 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position.[1][2] The strategic placement of the bromine atom makes it an excellent electrophilic partner for a variety of cross-coupling reactions, allowing for the regioselective introduction of diverse substituents.[3]

The pyrazine ring is an electron-deficient system, which influences the reactivity of the C-Br bond. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl.[4] The C-Br bond at the 5-position is thus a prime site for oxidative addition to a palladium(0) catalyst, enabling selective functionalization.[4] The Boc protecting group is stable under a wide range of cross-coupling conditions but can be readily removed post-functionalization, providing a pathway to further derivatization.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond of this compound is amenable to several critical carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the bromo-pyrazine with an organoboron reagent, such as a boronic acid or ester.[3] This reaction is widely used to synthesize bi-aryl structures or to attach alkyl and vinyl groups.[3]

While specific data for the title compound is limited in the provided literature, the following table illustrates typical conditions and yields for Suzuki-Miyaura couplings on a structurally similar bromo-pyrazine system, demonstrating the reaction's feasibility.[3]

| Entry | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 72% | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 65% | [3] |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 58% | [3] |

| 4 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 83% | [5] |

Note: Entries 1-3 were performed on 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.[3] Entry 4 is a nickel-catalyzed variant on 5-bromopyrimidine.[5]

This general protocol is adapted from procedures for similar bromo-heterocycles.[4][6]

-

Reactant Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).[4][6]

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[3][7] This reaction is fundamental for installing nitrogen-based functional groups.[3] The development of specialized, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) has greatly expanded the scope and efficiency of this transformation.[6][8]

The following table provides representative conditions for the Buchwald-Hartwig amination of aryl bromides, which can serve as a starting point for optimizing reactions with this compound.

| Entry | Amine Partner | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Reference(s) |

| 1 | Secondary Amines | RuPhos Precatalyst | RuPhos | LiHMDS | Toluene | 80-120 | [6][9] |

| 2 | Primary Amines | BrettPhos Precatalyst | BrettPhos | LiHMDS | Toluene | 80-120 | [6][9] |

| 3 | General Amines | Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | Reflux | [6] |

| 4 | General Amines/Amides | Xantphos-based Precatalyst | Xantphos | Cs₂CO₃ | Dioxane | 100 | [6] |

Note: LiHMDS (Lithium bis(trimethylsilyl)amide) is a strong, non-nucleophilic base often effective for these couplings.[6]

This general protocol is based on modern cross-coupling methodologies.[5][6]

-

Reactant Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Precatalyst, 1-5 mol%), and the ligand (if not using a precatalyst).

-

Reagent Addition: Add the anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C-C bond between the bromo-pyrazine and a terminal alkyne, providing access to alkynyl-substituted heterocycles. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

This is a general protocol for the Sonogashira coupling of a bromo-heterocycle.[4]

-

Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPEA, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling, quench the reaction with water or an aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

Stille Coupling (C-C Bond Formation)

The Stille coupling involves the reaction of the bromo-pyrazine with an organostannane reagent, catalyzed by palladium.[10] This method offers a complementary approach to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to access.[11]

This general protocol is based on established methods for aryl bromides.[5]

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reagent Addition: Add an anhydrous solvent (e.g., Toluene or DMF), followed by the organostannane reagent (1.1-1.2 equiv.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. The workup procedure may vary but often involves quenching and extraction. A fluoride wash can be used to remove tin byproducts.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The successful execution of cross-coupling reactions relies on a systematic and careful workflow to ensure an oxygen-free environment and accurate reagent handling, leading to reproducible results and high yields.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of functionalized pyrazine derivatives. The C5-bromine atom serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. By selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can selectively and efficiently introduce a wide array of carbon and nitrogen substituents. The protocols and data presented in this guide offer a solid foundation for drug development professionals and synthetic chemists to leverage the reactivity of this compound in the creation of novel and complex molecular architectures.

References

- 1. (5-BROMOPYRAZIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER [cymitquimica.com]

- 2. (5-BROMOPYRAZIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 914349-79-4 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in Modern Pyrazine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex nitrogen-containing heterocycles, and its application in pyrazine chemistry is pivotal for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the role of the Boc group in pyrazine synthesis, detailing its introduction, cleavage, and its strategic use in enabling key synthetic transformations. This document offers detailed experimental protocols, quantitative data, and logical workflows to aid researchers in this field.

Introduction to Boc Protection in Pyrazine Synthesis

Pyrazine rings are prevalent scaffolds in numerous FDA-approved drugs and biologically active compounds, including kinase inhibitors and anti-tuberculosis agents.[1] The synthesis of substituted pyrazines often requires the selective functionalization of the pyrazine core or the manipulation of amine substituents. The Boc group serves as an invaluable tool in these synthetic endeavors due to its robust nature under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[2][3]

The primary advantages of using the Boc protecting group in pyrazine synthesis include:

-

Stability: The Boc group is stable to a wide array of non-acidic reagents, including organometallics, hydrides, and basic conditions, allowing for a broad scope of subsequent chemical transformations.[4]

-

Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of pyrazine intermediates in organic solvents, facilitating purification by chromatography.

-

Directed Functionalization: In some cases, the Boc group can influence the regioselectivity of subsequent reactions on the pyrazine ring.

-

Orthogonality: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups, such as benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc), which are cleaved under hydrogenolysis and basic conditions, respectively.[3]

Boc Protection of Aminopyrazines

The introduction of a Boc group onto an aminopyrazine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of solvent and base can influence the reaction rate and yield.

Quantitative Data for Boc Protection of Aminopyrazines

| Substrate | Reagents & Conditions | Solvent | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | (Boc)₂O (1.5 eq), EDCI (1.5 eq), HOBT (0.05 eq), TEA (1.5 eq), rt | CH₂Cl₂ | 2 | 90 | [5] |

| 3-Aminopyridine | (Boc)₂O (2.0 eq), EDCI (3.0 eq), HOBT (0.1 eq), TEA (3.0 eq), rt | CH₂Cl₂ | 1 | 85 | [5] |

| 4-Aminopyridine | (Boc)₂O (1.7 eq), EDCI (2.2 eq), HOBT (0.08 eq), TEA (2.2 eq), rt | CH₂Cl₂ | 0.5 | 90 | [5] |

| 3-Bromo-6-chloropyrazin-2-amine | (Boc)₂O, DMAP (cat.), rt | Not specified | Not specified | 60 (di-Boc) | [6] |

| General Amines | (Boc)₂O (1-1.1 eq), neat, rt | None | 0.1-1 | 85-99 | [7] |

Detailed Experimental Protocol: Boc Protection of 2-Aminopyridine (as an analogue for 2-Aminopyrazine)

To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (3.0 g, 16 mmol), 1-hydroxybenzotriazole (HOBT) (0.07 g, 0.5 mmol), triethylamine (TEA) (1.6 g, 16 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol) are added sequentially with stirring.[5] The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water (2 x 20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-Boc-protected 2-aminopyridine.[5]

Deprotection of N-Boc-Pyrazines

The removal of the Boc group is most commonly achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are the most frequently used reagents.[2][3]

Quantitative Data for Deprotection of N-Boc-Pyrazines

| Substrate | Reagents & Conditions | Solvent | Time | Yield (%) | Reference |

| N-Boc-proline ester intermediate | 4 M HCl in MeOH | Methanol | Not specified | 50-58 | [6] |

| General N-Boc amine | 25% TFA in DCM, rt | CH₂Cl₂ | 2 h | Not specified | [8] |

| General N-Boc amine | TFA (1:1 with solvent), 0 °C to rt | CH₂Cl₂ | Varies | Quantitative | [9] |

| General N-Boc amine | 4M HCl in dioxane, rt | Dioxane | 2 h | Not specified | [10] |

| N-Boc-protected peptide | TFA (equal volume to solvent), 0 °C to rt | CH₂Cl₂ | Varies | Quantitative | [9] |

Detailed Experimental Protocol: TFA-Mediated Deprotection of an N-Boc-Pyrazine Derivative

The N-Boc-protected pyrazine derivative is dissolved in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. The solution is cooled to 0 °C in an ice bath. An equal volume of trifluoroacetic acid (TFA) is added dropwise with stirring.[3][9] The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC (typically 1-2 hours). After completion of the reaction, the solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with DCM (3 x 10 mL) to ensure complete removal of residual TFA. The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent and drying.[8][9]

Strategic Application of Boc Protection in Pyrazine Functionalization

The temporary masking of a reactive amino group with Boc protection enables a wide range of subsequent functionalization reactions on the pyrazine core, particularly metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A Boc-protected halopyrazine can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce aryl or heteroaryl substituents.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of a Boc-protected bromopyrazine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Boc-Protected Bromopyrazine with Phenylboronic Acid

To a flask charged with the Boc-protected bromopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) is added a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL). The mixture is sparged with argon for 10-15 minutes. A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol), is then added, and the mixture is heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[10][11][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. A Boc-protected chloropyrazine can be coupled with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.

Reaction Scheme: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination of a Boc-protected chloropyrazine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Boc-Protected Chloropyrazine with Aniline

A sealable reaction vessel is charged with the Boc-protected chloropyrazine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The vessel is evacuated and backfilled with argon. Aniline (1.2 mmol) and a degassed anhydrous solvent (e.g., toluene, 5 mL) are added via syringe. The vessel is sealed and the reaction mixture is heated to 100-110 °C with stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired N-aryl-aminopyrazine derivative.[13][14][15]

Application in Drug Development: Pyrazine-Based Kinase Inhibitors

The strategic use of Boc-protected pyrazine intermediates is crucial in the synthesis of many kinase inhibitors. For instance, pyrazine-based compounds have been developed as potent inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) and MK2 (MAPK-activated protein kinase 2), which are implicated in various cancers and inflammatory diseases.[16][17][18][19]

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS/MAPK signaling pathway, which is critical for cell proliferation and survival.[16][20] Pyrazine-based allosteric inhibitors, such as SHP099, bind to a pocket in SHP2, stabilizing it in an inactive conformation.[16]

Caption: Simplified SHP2 signaling pathway and the inhibitory action of pyrazine-based drugs.

MK2 Signaling Pathway

MK2 is a substrate of p38 MAPK and plays a significant role in inflammatory responses by regulating the synthesis of pro-inflammatory cytokines like TNF-α.[18][21] Aminopyrazine derivatives have been developed as potent inhibitors of MK2.[19]

Caption: The p38/MK2 signaling axis and the site of action for aminopyrazine inhibitors.

Logical Workflow for Synthetic Strategy

The decision to use a Boc protecting group in a pyrazine synthesis depends on the desired final product and the planned synthetic route. The following workflow can guide this decision-making process.

Caption: Decision workflow for employing Boc protection in pyrazine synthesis.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of functionalized pyrazines, offering a robust and versatile strategy for masking amine functionality. Its stability under a wide range of conditions coupled with its facile acidic cleavage allows for the execution of complex synthetic sequences, including powerful cross-coupling reactions. This guide provides researchers with the necessary quantitative data, detailed protocols, and logical frameworks to effectively utilize the Boc group in their synthetic endeavors, ultimately accelerating the discovery and development of novel pyrazine-based molecules for therapeutic and material science applications.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Design, Synthesis, and In Vitro Activity of Pyrazine Compounds | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Exploring the Therapeutic Potential of tert-Butyl (5-bromopyrazin-2-yl)carbamate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of analogs based on the tert-butyl (5-bromopyrazin-2-yl)carbamate core. Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics derived from this versatile scaffold.

Core Structure and Synthetic Strategies

The foundational molecule, this compound, serves as a versatile starting material for the generation of a diverse library of analogs. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

A general synthetic approach involves the protection of the amino group of 2-amino-5-bromopyrazine with a tert-butoxycarbonyl (Boc) group, followed by diversification at the 5-position.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-5-bromopyrazine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Petroleum ether

-

Brine solution

Procedure:

-

Dissolve 2-amino-5-bromopyrazine in dichloromethane (DCM) in a round-bottom flask.

-

Add 4-(dimethylamino)pyridine (DMAP) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired product.

Biological Activity and Structure-Activity Relationship (SAR)

Pyrazine-containing compounds have been extensively investigated for their potential as therapeutic agents, particularly as kinase inhibitors in oncology. The pyrazine scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

Anticancer Activity

A notable analog, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , has demonstrated significant anticancer properties. This compound was designed through structural optimization of the aminopyrazine core and exhibits potent cytotoxic effects against several cancer cell lines.

Table 1: In Vitro Anticancer Activity of BPU

| Cell Line | IC₅₀ (µM) | Incubation Time (h) |

| Jurkat (Leukemia) | 4.64 ± 0.08 | 48 |

Data extracted from a study by Al-Warhi, et al.[2][3]

The study on BPU revealed that it induces cell cycle arrest in the sub-G1 phase and exhibits anti-angiogenic properties, suggesting a multi-faceted mechanism of action.[2][3]

While a systematic SAR study on a broad series of this compound analogs is not extensively documented in publicly available literature, general trends can be inferred from related pyrazine-based kinase inhibitors. The nature of the substituent at the 5-position plays a critical role in determining the potency and selectivity of the compound.

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., Jurkat, HeLa, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Workflows and Pathways

Synthetic Workflow for Analog Generation

The following diagram illustrates a general workflow for the synthesis of analogs starting from this compound using a palladium-catalyzed Suzuki cross-coupling reaction.

Caption: General workflow for analog synthesis via Suzuki coupling.

Generalized Signaling Pathway for Pyrazine-Based Kinase Inhibitors

Many pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. The diagram below depicts a simplified, generalized pathway that is often targeted by such inhibitors.

Caption: Generalized RTK signaling pathway inhibited by pyrazine analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization at the 5-position allow for the generation of extensive compound libraries. Further systematic exploration of the structure-activity relationships of these analogs is warranted to identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these research endeavors.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (5-bromopyrazin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl (5-bromopyrazin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the available spectral data, a robust experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 914349-79-4 | [1][2] |

| Molecular Formula | C₉H₁₂BrN₃O₂ | [1][2] |

| Molecular Weight | 274.11 g/mol | [1][2] |

| Appearance | White Solid | [1] |

Table 2: Predicted ¹H NMR Spectral Data

Predicted for CDCl₃ as solvent.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Pyrazine H |

| ~8.1 | s | 1H | Pyrazine H |

| ~7.5 | br s | 1H | N-H |

| 1.55 | s | 9H | tert-Butyl |

Table 3: Predicted ¹³C NMR Spectral Data

Predicted for CDCl₃ as solvent.

| Chemical Shift (ppm) | Assignment |

| ~152 | C=O (Carbamate) |

| ~148 | Pyrazine C-NH |

| ~142 | Pyrazine C-Br |

| ~140 | Pyrazine C-H |

| ~138 | Pyrazine C-H |

| ~82 | O-C(CH₃)₃ |

| ~28 | O-C(CH₃)₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~2980 | Medium | C-H Stretch (tert-Butyl) |

| ~1720 | Strong | C=O Stretch (Carbamate) |

| ~1580, 1470 | Medium | Pyrazine Ring Stretch |

| ~1250, 1160 | Strong | C-O Stretch |

| ~830 | Medium | C-H Bending (Aromatic) |

| ~650 | Medium | C-Br Stretch |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 273/275 | [M]⁺, Isotopic pattern for Br |

| 217/219 | [M - C₄H₈]⁺ |

| 199/201 | [M - C₄H₉O]⁺ |

| 174 | [M - Boc]⁺ |

Experimental Protocols

The following protocol for the synthesis of this compound has been reported and provides a reliable method for its preparation.[1]

Synthesis of this compound

Materials:

-

5-bromopyrazin-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of 5-bromopyrazin-2-amine (5.74 g, 32.97 mmol) in dichloromethane (80 mL) at 0 °C, 4-DMAP (0.403 g, 3.30 mmol) is added.

-

A solution of di-tert-butyl dicarbonate (11.4 mL, 49.45 mmol) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solution is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent to yield the final product as a white solid.[1]

Reported Yield: 80.2%[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone in modern medicinal chemistry.[1][2][3] Its versatile structure and ability to engage in crucial biological interactions have led to the development of a diverse array of therapeutic agents.[4][5][6] This technical guide delves into the multifaceted mechanisms of action of pyrazine-based compounds, with a particular focus on their roles as anticancer and antituberculosis agents. We will explore key signaling pathways, present quantitative data on their activity, and provide detailed experimental protocols for their investigation.

Anticancer Mechanisms of Pyrazine Derivatives: Targeting Key Signaling Cascades